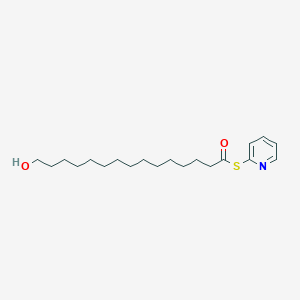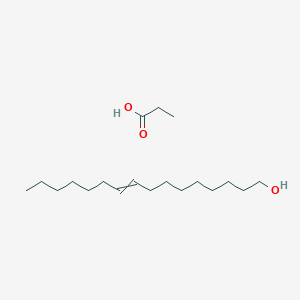![molecular formula C8H6O2 B14642934 Bicyclo[4.2.0]octa-3,7-diene-2,5-dione CAS No. 54251-47-7](/img/structure/B14642934.png)
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[420]octa-3,7-diene-2,5-dione is a unique organic compound characterized by its bicyclic structure, which includes two fused rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione can be synthesized through a series of reactions. One common method involves a Diels-Alder reaction with butadiene, followed by bromination with N-bromosuccinimide (NBS) and subsequent dehydrobromination with triethylamine . Another method involves the use of a rhodium (I) complex as a catalyst, which facilitates the preparation of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of different derivatives.
Substitution: Substitution reactions can introduce various functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include N-bromosuccinimide (NBS) for bromination and triethylamine for dehydrobromination . The compound can also undergo thermal rearrangement at high temperatures (e.g., 500°C) to form different products .
Major Products Formed
One notable product formed from the thermal rearrangement of this compound is 5-hydroxyacenaphthenone . Other products depend on the specific reactions and conditions applied.
Aplicaciones Científicas De Investigación
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of bicyclo[4.2.0]octa-3,7-diene-2,5-dione involves its ability to undergo various chemical transformations. For example, the Diels-Alder reaction with butadiene forms a bicyclic structure, which can then be modified through bromination and dehydrobromination . The compound’s reactivity is influenced by its strained bicyclic structure, which makes it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]octa-1,5,7-trienes: These compounds are similar in structure but differ in the position and type of substituents.
2,5-Bis(dicyanomethylene)bicyclo[4.2.0]octa-3,7-diene: This compound undergoes thermal rearrangement to form different products and has applications as an electron acceptor.
Uniqueness
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione is unique due to its specific bicyclic structure and the variety of reactions it can undergo. Its ability to form different products through thermal rearrangement and its applications in various fields make it a valuable compound in scientific research.
Propiedades
Número CAS |
54251-47-7 |
|---|---|
Fórmula molecular |
C8H6O2 |
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
bicyclo[4.2.0]octa-3,7-diene-2,5-dione |
InChI |
InChI=1S/C8H6O2/c9-7-3-4-8(10)6-2-1-5(6)7/h1-6H |
Clave InChI |
ZWSJOIUWKUSEAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C1C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


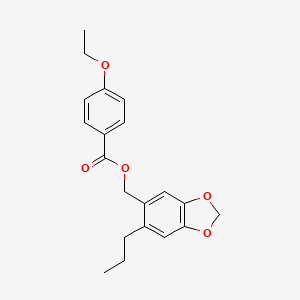

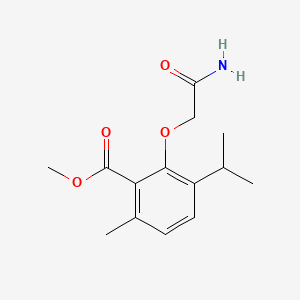

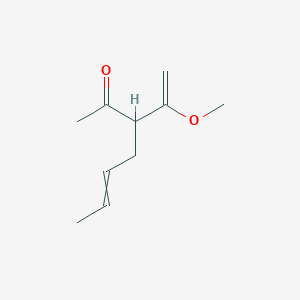
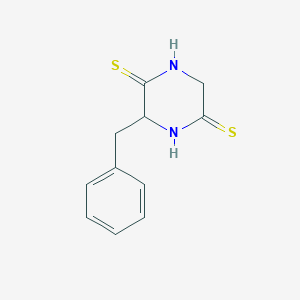

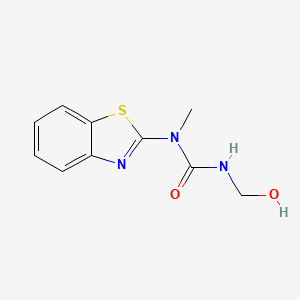
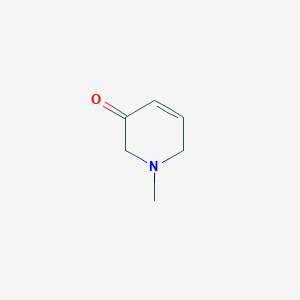
![6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14642915.png)

![Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B14642922.png)
